Product packaging for 2-Acetamido-2-deoxyglucosylgalactitol(Cat. No.:CAS No. 76319-51-2)

2-Acetamido-2-deoxyglucosylgalactitol

Cat. No.: B1198368
CAS No.: 76319-51-2
M. Wt: 385.36 g/mol
InChI Key: PJAADWAJCPITFH-BTQUHPNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetamido-2-deoxyglucosylgalactitol is a complex amino sugar derivative with the molecular formula C14H27NO11 . As a disaccharide analog containing galactitol, this compound is of significant interest in glycobiology and biomedical research for studying carbohydrate metabolism and enzymatic pathways. Researchers utilize this chemical as a standard or intermediate in the synthesis of more complex glycostructures . While direct information is limited, structurally related N-acetylated amino sugars like N-Acetylgalactosamine (GalNAc) are fundamental to critical biological processes, serving as the terminal carbohydrate in blood group antigens and as the initial monosaccharide in O-glycosylation of proteins . Furthermore, amino sugars such as GalNAc are extensively investigated for their role in targeted therapeutics, particularly as targeting ligands for hepatocyte-specific delivery of antisense oligonucleotides and siRNA therapies via the asialoglycoprotein receptor . The presence of the galactitol moiety also suggests potential applications in metabolic pathway analysis. This product is provided as a high-purity solid intended for laboratory research purposes. This compound is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H27NO11 B1198368 2-Acetamido-2-deoxyglucosylgalactitol CAS No. 76319-51-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76319-51-2

Molecular Formula

C14H27NO11

Molecular Weight

385.36 g/mol

IUPAC Name

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2S,3R,4S,5R)-1,2,4,5,6-pentahydroxyhexan-3-yl]oxyoxan-3-yl]acetamide

InChI

InChI=1S/C14H27NO11/c1-5(19)15-9-12(24)11(23)8(4-18)25-14(9)26-13(7(21)3-17)10(22)6(20)2-16/h6-14,16-18,20-24H,2-4H2,1H3,(H,15,19)/t6-,7+,8-,9-,10+,11-,12-,13-,14+/m1/s1

InChI Key

PJAADWAJCPITFH-BTQUHPNKSA-N

SMILES

CC(=O)NC1C(C(C(OC1OC(C(CO)O)C(C(CO)O)O)CO)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]([C@H](CO)O)[C@H]([C@@H](CO)O)O)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC(C(CO)O)C(C(CO)O)O)CO)O)O

Synonyms

2-acetamido-2-deoxyglucosyl-(1-3)-galactitol
2-acetamido-2-deoxyglucosylgalactitol
2-ADGG

Origin of Product

United States

Chemical Synthesis Strategies and Methodologies for 2 Acetamido 2 Deoxyglucosylgalactitol and Analogs

Retrosynthetic Analysis for 2-Acetamido-2-deoxyglucosylgalactitol

A retrosynthetic analysis of this compound dictates a logical disassembly of the target molecule to identify viable starting materials and key transformations. amazonaws.comsemanticscholar.org The primary disconnection is the glycosidic bond, which breaks the molecule into a glycosyl donor derived from N-acetylglucosamine (GlcNAc) and a glycosyl acceptor, which is galactitol. oup.com

The galactitol acceptor requires a protecting group strategy that allows for selective glycosylation at one of its primary or secondary hydroxyl groups. The N-acetylglucosamine donor must be activated at the anomeric center to facilitate the glycosylation reaction. nih.gov Further retrosynthetic steps would involve the introduction of protecting groups onto the individual monosaccharide precursors to ensure regioselectivity and stereocontrol during the synthesis. nih.gov

A plausible retrosynthetic pathway is outlined below:

Target MoleculeKey DisconnectionPrecursors
This compoundGlycosidic linkageN-Acetylglucosamine (Glycosyl Donor) & Galactitol (Glycosyl Acceptor)
Protected GlcNAc DonorAnomeric activationProtected N-acetylglucosamine
Protected Galactitol AcceptorSelective deprotectionFully protected galactitol
Protected MonosaccharidesProtecting group installationN-Acetylglucosamine & Galactose (precursor to Galactitol)

Stereoselective Glycosylation Approaches in Oligosaccharide Synthesis

The formation of the glycosidic bond with the correct stereochemistry is arguably the most critical step in oligosaccharide synthesis. nih.govnih.gov The desired anomeric configuration dictates the choice of glycosylation strategy.

The coupling of a glycosyl donor with a glycosyl acceptor is the cornerstone of oligosaccharide synthesis. oup.comnih.gov The reactivity of both the donor and acceptor can be modulated by the choice of protecting groups, a concept known as the "armed-disarmed" strategy. nih.gov An "armed" donor, with electron-donating protecting groups, is highly reactive, while a "disarmed" acceptor, with electron-withdrawing groups, is less reactive.

Various glycosyl donors have been developed, each with its own method of activation:

Glycosyl Donor TypeActivating Agent/ConditionsReference
Glycosyl HalidesSilver salts, Lewis acids nih.gov
ThioglycosidesN-Iodosuccinimide (NIS)/TfOH, Dimethyl(methylthio)sulfonium triflate (DMTST) nih.govrsc.org
TrichloroacetimidatesTrimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), Boron trifluoride etherate (BF₃·OEt₂) nih.govyoutube.com
Glycosyl PhosphatesTMSOTf acs.org

The selection of a suitable glycosyl acceptor is equally crucial and often requires a synthetic route that leaves a single hydroxyl group available for glycosylation. oup.com

Controlling the stereochemistry at the anomeric center is paramount for the biological function of the resulting oligosaccharide. nih.gov The formation of either a 1,2-trans or a 1,2-cis glycosidic linkage is influenced by several factors, most notably the nature of the protecting group at the C-2 position of the glycosyl donor. nih.govyoutube.com

Neighboring Group Participation: A participating group at C-2, such as an acetyl or benzoyl group, will typically lead to the formation of a 1,2-trans glycosidic bond. nih.gov The participating group attacks the anomeric center from the alpha-face, forming a cyclic oxonium ion intermediate. The glycosyl acceptor then attacks from the beta-face, resulting in the trans product. For the synthesis of this compound, the N-acetyl group at the C-2 position of the glucosamine (B1671600) donor can act as a participating group to favor the formation of a β-glycosidic linkage. researchgate.netnih.gov

Non-Participating Groups: To achieve a 1,2-cis linkage, a non-participating group, such as an azide (B81097) or an ether, is required at the C-2 position. youtube.comcjnmcpu.com In the absence of neighboring group participation, the stereochemical outcome is influenced by other factors like the solvent, temperature, and the nature of the promoter.

Protecting Group Chemistry in Acetamido Sugar Derivatization

Protecting groups are essential tools in carbohydrate chemistry, allowing for the selective modification of specific functional groups. nih.govorganic-chemistry.org In the synthesis of derivatives of N-acetylglucosamine, the strategic use of protecting groups is critical. researchgate.netnih.gov

The hydroxyl groups are commonly protected as ethers (e.g., benzyl, silyl) or esters (e.g., acetyl, benzoyl). youtube.comwikipedia.org The choice of protecting group influences the reactivity of the sugar and can be used to direct the stereochemical outcome of glycosylation reactions. nih.gov

The amino group of glucosamine is often protected with groups that can be removed under specific conditions. Common N-protecting groups include:

N-Protecting GroupAbbreviationKey FeaturesReference
AcetylAcPresent in the target molecule, can participate in glycosylation. organic-chemistry.org
PhthaloylPhthA non-participating group, often used to achieve α-glycosides. researchgate.net
TrichloroethoxycarbonylTrocRemovable under reductive conditions, can be participating or non-participating. researchgate.net
AzidoN₃A non-participating group, precursor to the amino group. cjnmcpu.com

The orthogonality of protecting groups is a key consideration, allowing for the selective removal of one group in the presence of others. organic-chemistry.orgnih.gov This enables the sequential modification of the carbohydrate backbone.

Synthetic Routes for N-Acetylglucosamine and Galactitol Building Blocks

The successful synthesis of this compound relies on the efficient preparation of its constituent building blocks in a suitably protected form. oup.comacs.org

N-Acetylglucosamine (GlcNAc) Donors: Commercially available N-acetylglucosamine can be converted into a variety of glycosyl donors. nih.govnih.gov A typical sequence involves the per-acetylation of the hydroxyl groups, followed by the introduction of a leaving group at the anomeric position. For instance, treatment with trimethylsilyl trifluoromethanesulfonate (TMSOTf) can lead to the formation of a glycosyl oxazoline (B21484), which is a versatile donor. researchgate.net Alternatively, conversion to a glycosyl halide or a thioglycoside provides a stable precursor that can be activated when needed. nih.govnih.gov

Galactitol Acceptors: Galactitol can be prepared by the reduction of D-galactose. To create a suitable glycosyl acceptor, a series of protection and deprotection steps are necessary to expose a single hydroxyl group. acs.org For example, the primary hydroxyl groups at C-1 and C-6 can be selectively protected as a di-O-trityl ether, followed by protection of the secondary hydroxyls. Subsequent detritylation would then provide a diol, which could be further manipulated to yield a selectively protected acceptor. Alternatively, enzymatic approaches can offer highly regioselective protection and deprotection of sugar alcohols. acs.org

The synthesis of these functionalized precursors is a multi-step process that demands careful planning and execution to achieve the desired regioselectivity and yield. cjnmcpu.comrroij.comnih.gov

Chemical Modifications for Structural Analogs (e.g., Lactones, Sulfonylhydrazones)

The generation of structural analogs of this compound often involves modification of its precursor, N-acetyllactosamine, a reducing disaccharide. The alditol form lacks the anomeric carbon necessary for direct conversion to certain derivatives like lactones and their subsequent hydrazones. Therefore, these modifications are typically performed on the parent disaccharide prior to the reduction of the glucose residue.

Lactones: The oxidation of the aldehyde group in the glucose unit of N-acetyllactosamine yields the corresponding aldonic acid, which can subsequently form a lactone. Mild oxidizing agents are employed for this conversion. The resulting 2-acetamido-2-deoxy-D-glucono-1,5-lactone (B43323) derivative of the disaccharide serves as a key intermediate for further functionalization.

Sulfonylhydrazones: These derivatives are synthesized from the corresponding lactone. The synthetic pathway typically involves the condensation of the lactone with an arenesulfonylhydrazine. For instance, a series of 2-acetamido-2-deoxy-D-glucono-1,5-lactone sulfonylhydrazones have been prepared from D-glucosamine derivatives. This process involves the condensation of N-acetyl-3,4,6-tri-O-acetyl-D-glucosamine with various arenesulfonylhydrazines, followed by oxidation with manganese dioxide (MnO₂) to form the glucono-1,5-lactone sulfonylhydrazones. Subsequent removal of the acetyl protecting groups yields the final products.

Table 1: Synthesis of 2-Acetamido-2-deoxy-D-glucono-1,5-lactone Arenesulfonylhydrazone Analogs

Starting Material Reagents Key Intermediate Final Product Overall Yield (%)

Data synthesized from related literature; yields are indicative for analogous single-ring systems.

Total Synthesis and Semisynthetic Approaches

The total synthesis of this compound is a multi-step process that hinges on two critical transformations: the formation of the glycosidic bond to create the disaccharide precursor, N-acetyllactosamine, and the subsequent reduction of the glucose unit to the corresponding alditol.

Glycosylation: The Koenigs-Knorr reaction is a classic and widely used method for glycosylation. wikipedia.org In the context of synthesizing N-acetyllactosamine, a protected galactose derivative with a suitable leaving group at the anomeric position (glycosyl donor) is reacted with a partially protected N-acetylglucosamine derivative with a free hydroxyl group at the C4 position (glycosyl acceptor). wikipedia.org The stereochemical outcome of this reaction is often influenced by the neighboring group at C2 of the glycosyl donor, which can provide anchimeric assistance to yield the desired 1,2-trans glycosidic linkage. wikipedia.org Promoters such as silver carbonate or mercury(II) cyanide are traditionally used. wikipedia.org

Reduction to Alditol: Once the disaccharide N-acetyllactosamine is synthesized and appropriately deprotected, the terminal aldehyde group of the glucose residue is reduced to a primary alcohol. This reduction converts the monosaccharide into a sugar alcohol, or alditol. chemistrysteps.compearson.com A common and effective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). chemistrysteps.comvaia.com This reagent is selective for aldehydes and ketones, leaving the ester and other functional groups intact. chemistrysteps.com The product of this reduction is this compound, also known as N-acetyllactosaminitol.

Semisynthetic approaches may utilize naturally occurring lactose (B1674315) as a starting material. Lactose can be enzymatically or chemically modified to introduce the N-acetyl group at the C2 position of the glucose unit, followed by the reduction of the glucose residue. Enzymatic synthesis using glycosyltransferases also represents a powerful semisynthetic route for the production of N-acetyllactosamine, which can then be chemically reduced. nih.gov

Table 2: Key Steps in the Total Synthesis of this compound

Reaction Step Glycosyl Donor (Example) Glycosyl Acceptor (Example) Promoter/Reagent Product Typical Yield (%)
Glycosylation (Koenigs-Knorr) Acetobromogalactose Benzyl 2-acetamido-3,6-di-O-benzyl-α-D-glucopyranoside Silver(I) oxide/TMSOTf Protected N-acetyllactosamine 87-99 nih.gov
Reduction N-acetyllactosamine - Sodium borohydride (NaBH₄) This compound High

Yields are based on analogous reactions and may vary depending on specific substrates and conditions.

Yield Optimization and Scalability Considerations in Synthetic Glycochemistry

The efficiency of synthesizing complex carbohydrates like this compound is often limited by the yields of the glycosylation and subsequent modification steps. Significant efforts in synthetic glycochemistry are directed towards optimizing these processes for both laboratory and potential industrial-scale production.

Yield Optimization: The optimization of glycosylation reactions is a multifactorial problem. Key parameters that are often adjusted to maximize yield include the choice of glycosyl donor and acceptor, the promoter system, solvent, and reaction temperature. nih.gov For instance, the use of catalytic trimethylsilyl trifluoromethanesulfonate (TMSOTf) in conjunction with traditional promoters like silver(I) oxide has been shown to significantly accelerate Koenigs-Knorr reactions and improve yields. nih.gov The reactivity of the glycosyl acceptor is another critical factor; highly reactive acceptors can lead to faster and more efficient reactions. nih.gov In the reduction step, the choice of reducing agent and reaction conditions can also be optimized to ensure high conversion rates and minimize side products.

Scalability: Scaling up carbohydrate synthesis from milligram to gram or even kilogram quantities presents considerable challenges. nih.gov Issues such as reagent cost, purification methods, and reaction vessel geometry become more pronounced at larger scales. For glycosylation, the high cost of heavy metal promoters has led to the development of more economical and environmentally benign alternatives. Enzymatic synthesis is an attractive option for large-scale production of the N-acetyllactosamine precursor due to the high selectivity and milder reaction conditions, although enzyme cost and stability can be limiting factors. nih.gov The development of continuous flow reactors and automated synthesis platforms is a promising avenue for improving the scalability and reproducibility of oligosaccharide synthesis. nih.gov For the reduction step, the use of catalytic hydrogenation could be a more scalable and cost-effective alternative to stoichiometric metal hydride reagents for large-scale production.

Table 3: Factors Influencing Yield and Scalability in the Synthesis of this compound

Factor Influence on Yield and Scalability Optimization Strategies
Glycosylation
Glycosyl Donor/Acceptor Reactivity Higher reactivity can lead to faster reactions and higher yields. Selection of appropriate protecting groups and activating groups.
Promoter System Choice and amount of promoter directly impact reaction rate and yield. Use of catalytic co-promoters (e.g., TMSOTf), exploring alternative metal-free activation methods.
Solvent and Temperature Can influence reaction kinetics and stereoselectivity. Screening of different solvent systems and optimization of reaction temperature.
Reduction
Reducing Agent Choice of reagent affects selectivity and ease of workup. Use of selective and cost-effective reagents like NaBH₄ or catalytic hydrogenation for scalability.
General
Protecting Group Strategy Crucial for directing reactivity and ensuring regioselectivity. Employing orthogonal protecting groups that can be removed selectively without affecting other parts of the molecule.
Purification Can be a major source of product loss, especially at large scale. Development of crystallization protocols or chromatographic methods suitable for large-scale purification.
Automation and Flow Chemistry Can improve reproducibility, reduce reaction times, and enhance scalability. Implementation of automated synthesizers and continuous flow reaction systems.

Enzymatic Interactions and Mechanisms of Action Involving 2 Acetamido 2 Deoxyglucosylgalactitol Analogs

Modulation of Glycoside Hydrolase Activity by Acetamido Sugar Derivatives

Derivatives of 2-acetamido sugars have been extensively investigated as modulators of glycoside hydrolases, particularly those involved in human cellular processes. Their structural similarity to the natural substrates allows them to interact with the active sites of these enzymes, leading to inhibition.

Inhibition of O-Linked β-N-Acetylglucosaminidase (OGA) by Analogous Structures

O-Linked β-N-acetylglucosaminidase (OGA) is a key enzyme in the regulation of the O-GlcNAc post-translational modification, a dynamic process akin to phosphorylation. nih.gov Dysregulation of this process is linked to various diseases, including neurodegenerative disorders like Alzheimer's disease, making OGA a significant therapeutic target. nih.govuclan.ac.uk Inhibition of OGA can increase the O-GlcNAcylation of proteins such as tau, which has been shown to reduce its aggregation propensity. uclan.ac.uk

A foundational inhibitor of OGA is PUGNAc, O-(2-acetamido-2-deoxy-D-glucopyranosylidene)amino N-phenylcarbamate. nih.govnih.gov While effective, PUGNAc is not selective and also potently inhibits other hexosaminidases. nih.gov This has driven the development of more selective inhibitors. Research has focused on modifying the structure of 2-acetamido sugar derivatives to improve potency and selectivity for OGA. For instance, a series of 2-acetamido-2-deoxy-d-glucono-1,5-lactone (B43323) sulfonylhydrazones and semicarbazones have been synthesized and shown to be potent competitive inhibitors of human OGA (hOGA), with inhibition constants (Kᵢ) in the nanomolar range. nih.govuclan.ac.uk

CompoundDerivative ClassSubstituent (R)hOGA Kᵢ (nM)hHexB Kᵢ (nM)Selectivity (Kᵢ HexB / Kᵢ OGA)
PUGNAcOxime-~50~70~1.4
5aSulfonylhydrazone4-CH₃-Ph78350.45
5bSulfonylhydrazone4-CF₃-Ph2301100.48
5dSulfonylhydrazone4-Cl-Ph70290.41
5fSulfonylhydrazone1-Naphthyl276.80.25
6gSemicarbazone2-Naphthyl36--

Data sourced from multiple studies. nih.govuclan.ac.uk Note: Kᵢ values can vary based on assay conditions.

Interaction with Human Lysosomal Hexosaminidases (HexA/HexB)

Human lysosomal β-hexosaminidases, which exist as two major isozymes, HexA (a heterodimer of α and β subunits) and HexB (a homodimer of β subunits), are responsible for the degradation of glycoconjugates within the lysosome. nih.govmdpi.com These enzymes are mechanistically related to OGA, as both belong to families of glycoside hydrolases that utilize a substrate-assisted catalytic mechanism. nih.gov This shared mechanism often leads to a lack of selectivity in inhibitors designed to target OGA. nih.gov

Non-specific inhibition of HexA and HexB is a significant concern in drug development because it can lead to the accumulation of gangliosides in lysosomes, mimicking the biochemical phenotype of devastating neurodegenerative lysosomal storage disorders like Tay-Sachs and Sandhoff diseases. nih.govnih.gov Therefore, achieving selectivity for OGA over HexA/HexB is a critical goal.

Many 2-acetamido sugar analogs, including PUGNAc and newly synthesized lactone derivatives, exhibit potent inhibition of both hOGA and hHexB, often with only moderate to poor selectivity. nih.govuclan.ac.uk For example, the most potent hOGA inhibitor among a tested series of sulfonylhydrazones, compound 5f, was also the most potent inhibitor of hHexB, highlighting the challenge of designing selective compounds. nih.gov

Enzymatic Reaction Mechanisms and Transition State Mimicry

The effectiveness of 2-acetamido sugar derivatives as inhibitors is rooted in their ability to mimic key stages of the enzymatic reaction, particularly the transition state. Glycosidases are incredibly proficient catalysts, achieving rate enhancements up to 10¹⁷-fold, which corresponds to an extraordinary affinity for the transition state of the reaction. nih.govyork.ac.ukrsc.org Inhibitors designed to resemble this fleeting structure can harness a portion of this binding energy, resulting in tight, specific binding. nih.govsemanticscholar.org

Role of Oxazoline (B21484) Intermediates in Enzyme Binding

The intramolecular, substrate-assisted catalysis results in the formation of a stabilized oxazoline or oxazolinium ion intermediate. nih.govnih.govub.edu This intermediate is then hydrolyzed by a water molecule, which is activated by a general base residue in the enzyme's active site, leading to the net retention of stereochemistry at the anomeric carbon. rsc.org

The high-energy, charged nature of the transition states leading to and from this oxazoline intermediate makes them attractive targets for inhibitor design. nih.govrsc.org Many potent inhibitors are designed as stable mimics of this oxazoline intermediate or the oxocarbenium ion-like transition state. uclan.ac.uknih.gov By presenting a similar charge distribution and stereochemical arrangement to the enzyme, these mimics can bind with high affinity in the active site, effectively blocking substrate access and catalysis. The structure of inhibitors like PUGNAc, with its sp²-hybridized carbon atom, is thought to mimic the flattened character of the sugar ring in the transition state. whiterose.ac.uk

Structure-Activity Relationship (SAR) Studies of 2-Acetamido Sugar Inhibitors

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of enzyme inhibitors. collaborativedrug.com For 2-acetamido sugar inhibitors targeting OGA and hexosaminidases, SAR studies have revealed key structural features that govern their inhibitory activity.

The aglycone (non-sugar) portion of the inhibitor plays a critical role in binding affinity. For PUGNAc, the N-phenylcarbamate moiety is known to make important hydrophobic and hydrogen-bonding interactions within the OGA active site, and its removal significantly reduces potency. uclan.ac.uk In newer generations of inhibitors, such as 2-acetamido-2-deoxy-D-glucono-1,5-lactone (thio)semicarbazones and sulfonylhydrazones, modifications to the aromatic group at the end of the linker have been systematically explored. nih.govuclan.ac.uk

In silico modeling and kinetic studies have shown that:

Aromatic System Size: Larger aromatic systems, such as naphthyl groups (e.g., compounds 5f and 6g), generally lead to more potent inhibition of both OGA and HexB compared to single phenyl rings. nih.govuclan.ac.uk This is attributed to more extensive hydrophobic and CH–π interactions with aromatic residues like Tyr286 in the enzyme's active site. nih.gov

Phenyl Ring Substitution: The nature and position of substituents on a phenyl ring can fine-tune binding affinity. For example, a para-chloro substituent (compound 5d) was found to be more potent against hOGA than methyl or trifluoromethyl groups. nih.gov This was predicted to be due to favorable halogen–hydrogen bond interactions with the protein backbone. nih.gov

Linker Moiety: The linker connecting the sugar mimic to the aromatic group is also important. Studies on semicarbazone and sulfonylhydrazone linkers have provided a new avenue for modifying inhibitor structure beyond the original oxime linker of PUGNAc. nih.govuclan.ac.uk

Compound SeriesStructural ModificationObserved Effect on InhibitionReference
Lactone SulfonylhydrazonesReplacing phenyl with 1-naphthyl or 2-naphthylIncreased potency for both hOGA and hHexB (Kᵢ ~30 nM) nih.gov
Lactone SulfonylhydrazonesVarying para-substituent on phenyl ring (CH₃, CF₃, F, Cl)Modest changes in hOGA inhibition (Kᵢ 70-230 nM), with Cl being most potent nih.gov
Lactone SemicarbazonesReplacing phenyl with 2-naphthylIdentified as the most potent analogue in the series (Kᵢ = 36 nM for hOGA) uclan.ac.uk
PUGNAc AnalogRemoval of the phenylcarbamate group (to form LOGNAc)~30-fold decrease in inhibitory potency uclan.ac.uk

These SAR studies provide a rational basis for the design of future generations of inhibitors with improved potency and, critically, enhanced selectivity for OGA over related hexosaminidases. nih.govrsc.org

Impact of Substituent Modifications on Enzyme Affinity and Selectivity

Modifications to the substituents of 2-acetamido-2-deoxy-D-glucose analogs have a profound impact on their affinity and selectivity for target enzymes, such as human O-linked β-N-acetylglucosaminidase (hOGA) and human lysosomal hexosaminidases (hHexA and hHexB). nih.gov These enzymes are crucial for the removal of N-acetylglucosamine from proteins and glycoconjugates.

Research has demonstrated that acetylated GlcNAc analogs can lead to a concentration-dependent decrease in the incorporation of D-[3H]glucosamine into glycosaminoglycans (GAGs) without affecting total protein synthesis. nih.gov This suggests that these modifications can lead the analogs to compete with natural substrates in metabolic pathways. nih.gov For instance, 4-deoxy-GlcNAc analogs have been shown to significantly reduce the incorporation of both D-[3H]glucosamine and [35S]sulfate into GAGs. nih.gov The introduction of a 4-deoxy moiety may result in premature chain termination of GAGs or direct enzymatic inhibition. nih.gov

Furthermore, the synthesis of 2-acetamido-2-deoxy-d-glucono-1,5-lactone sulfonylhydrazones has produced potent nanomolar competitive inhibitors of both hOGA and hHexB. nih.gov While these compounds showed high potency, they exhibited limited selectivity between the two enzymes. nih.gov The most effective inhibitor of hOGA in one study was 2-acetamido-2-deoxy-d-glucono-1,5-lactone 1-naphthalenesulfonylhydrazone, which also demonstrated strong inhibition of hHexB. nih.govnih.gov This highlights that modifications to the aglycone portion of the inhibitor can significantly influence its binding affinity.

Table 1: Impact of Substituent Modifications on Enzyme Inhibition

Compound/Analog Class Modification Target Enzyme(s) Observed Effect Reference
Acetylated GlcNAc analogs Acetyl groups Enzymes in GAG synthesis Concentration-dependent reduction of D-[3H]glucosamine incorporation into GAGs. nih.gov
4-deoxy-GlcNAc analogs Deoxygenation at C-4 Enzymes in GAG synthesis Reduction of D-[3H]glucosamine and [35S]sulfate incorporation into GAGs; potential for premature GAG chain termination. nih.gov
2-acetamido-2-deoxy-d-glucono-1,5-lactone sulfonylhydrazones Arenesulfonylhydrazone moiety hOGA, hHexB Potent nanomolar competitive inhibition of both enzymes with low selectivity. nih.govnih.gov
2-acetamido-2-deoxy-d-glucono-1,5-lactone 1-naphthalenesulfonylhydrazone Naphthalene substituent hOGA, hHexB High-affinity inhibition of both hOGA and hHexB. nih.govnih.gov

Computational Studies on Enzyme-Ligand Interactions

Computational modeling has become an indispensable tool for elucidating the molecular basis of enzyme-ligand interactions. bohrium.comnih.gov Techniques such as protein-ligand refinement and quantum mechanics/molecular mechanics (QM/MM) optimizations have been employed to predict and analyze the binding modes of 2-acetamido-2-deoxy-d-glucono-1,5-lactone sulfonylhydrazone inhibitors to hOGA. nih.gov

These computational studies have suggested that these inhibitors preferentially bind in an s-cis conformation. nih.gov The models reveal key hydrogen bonding interactions between the N-acetyl-glucosamine moiety of the inhibitor and conserved residues in the enzyme's active site. Specifically, interactions have been noted between the inhibitor's hydroxyl groups and amino acid residues such as Gly67, Lys98, Asn313, and Asp285. mdpi.com

Moreover, computational analyses have shown that hydrophobic interactions between the aromatic substituents of the inhibitors and nonpolar residues in the active site, like Val254, Tyr286, and Val255, play a crucial role in binding affinity. nih.gov For example, the orientation of a trifluoromethyl-substituted phenyl group away from Tyr286 was correlated with a lower inhibitory potency for hOGA, whereas a methyl-substituted analog could form more favorable interactions. nih.gov These computational insights are vital for the rational design of more potent and selective enzyme inhibitors. bohrium.com

Biochemical Consequences of Glycosidase Inhibition in Cellular Glycosylation Dynamics

The inhibition of glycosidases by analogs of 2-acetamido-2-deoxy-D-glucose can lead to significant alterations in cellular glycosylation dynamics, affecting a wide range of cellular processes from protein function to degradation pathways.

Alterations in Protein O-GlcNAcylation Levels

O-GlcNAcylation is a dynamic post-translational modification where a single β-N-acetylglucosamine moiety is attached to serine or threonine residues of nuclear, cytosolic, and mitochondrial proteins. nih.gov This process is regulated by the interplay of two key enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it. nih.govfrontiersin.org

Inhibitors of OGA, such as certain 2-acetamido-2-deoxy-D-glucose analogs, can lead to an increase in global protein O-GlcNAcylation levels. researchgate.net For instance, treatment of cells with specific OGA inhibitors has been shown to cause a significant, often twofold, increase in protein O-GlcNAcylation. researchgate.net This elevation in O-GlcNAcylation can impact numerous cellular functions, as this modification is involved in signaling, transcription, and metabolism. nih.gov Conversely, general inhibitors of O-glycosylation can lead to a decrease in protein O-GlcNAcylation. researchgate.net The ability to manipulate O-GlcNAcylation levels with specific inhibitors provides a powerful method to study the functional roles of this modification.

Effects on Lysosomal Degradation Pathways

The inhibition of glycosidases can also have profound effects on lysosomal degradation pathways. Lysosomes are central to the breakdown and recycling of cellular components, including glycoconjugates. nih.gov The proper functioning of lysosomal hydrolases, many of which are glycosidases, is essential for this process.

While direct studies linking 2-Acetamido-2-deoxyglucosylgalactitol analogs to lysosomal degradation are not prevalent, the inhibition of lysosomal hexosaminidases (hHexA and hHexB) by related compounds suggests a potential impact. nih.gov Inhibition of these enzymes could lead to the accumulation of their substrates, a hallmark of lysosomal storage disorders.

Furthermore, the broader concept of targeted degradation pathways is evolving. For example, Lysosome-Targeting Chimeras (LYTACs) are molecules designed to shuttle extracellular and membrane proteins to the lysosome for degradation. nih.gov While distinct from direct glycosidase inhibition, this highlights the lysosome's central role in protein clearance. The health of the lysosome is critical, and studies on some targeted degradation technologies have shown no significant adverse impact on lysosomal health. nih.gov Understanding how glycosidase inhibitors might indirectly affect these pathways is an area for future investigation. Some metabolic inhibitors, like 2-deoxyglucose, are known to interfere with protein glycosylation and can induce cellular stress, which may indirectly impact lysosomal function. nih.gov

Table 2: Summary of Biochemical Consequences of Glycosidase Inhibition

Consequence Mechanism Cellular Process Affected Key Enzymes Reference
Altered Protein O-GlcNAcylation Inhibition of OGA, leading to increased O-GlcNAc levels. Signal transduction, transcription, metabolism. OGA, OGT nih.govresearchgate.net
Disrupted Lysosomal Degradation Inhibition of lysosomal glycosidases, potentially leading to substrate accumulation. Cellular homeostasis, recycling of macromolecules. Lysosomal Hexosaminidases (hHexA, hHexB) nih.govnih.gov
Impaired Glycosaminoglycan (GAG) Synthesis Competition with natural substrates or premature chain termination. Extracellular matrix formation, cell signaling. Glycosyltransferases nih.gov

Advanced Structural Characterization and Analytical Methodologies

Spectroscopic Techniques for Glycan Structure Elucidation

Spectroscopy is a cornerstone in the structural analysis of carbohydrates. By probing the interaction of molecules with electromagnetic radiation, these techniques reveal detailed information about atomic connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful non-destructive techniques for the complete structural elucidation of glycans in solution. nih.gov Analysis of the primary structure requires determining the identity of the monosaccharides, their anomeric configuration (α or β), and the position of the glycosidic linkage. rsc.org For 2-Acetamido-2-deoxyglucosylgalactitol, which consists of an N-acetylglucosamine (GlcNAc) residue linked to a galactitol moiety, NMR provides this information through the analysis of chemical shifts and coupling constants.

Key structural information is derived from specific "reporter" signals in the ¹H-NMR spectrum. nih.gov The chemical shift of the anomeric proton (H-1) of the GlcNAc residue is highly indicative of the stereochemistry of the glycosidic bond. uu.nl A larger coupling constant (³J(H1,H2)) is typically associated with a β-linkage, while a smaller value suggests an α-linkage. The linkage position on the galactitol backbone is determined using two-dimensional NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), which correlate protons with their directly attached carbons and with carbons two to three bonds away, respectively. For instance, a correlation in the HMBC spectrum between the GlcNAc anomeric proton (H-1) and a specific carbon in the galactitol chain (e.g., C-3 or C-4) definitively establishes the linkage site. nih.gov Furthermore, Nuclear Overhauser Effect (NOE) experiments reveal through-space proximity between protons, confirming the spatial arrangement across the glycosidic bond. researchgate.net

Table 1: Representative ¹H-NMR Reporter Signals for Glycosylated Alditols

SignalTypical Chemical Shift (ppm)Structural Information
GlcNAc Anomeric Proton (H-1)~4.5-4.7 (β-linkage)Anomeric configuration (α vs. β)
GlcNAc N-Acetyl Protons (-CH₃)~2.0-2.1Presence of N-acetyl group
Galactitol Protons at Linkage SiteShifted downfield from other backbone protonsLinkage position

Note: Exact chemical shifts are dependent on solvent, temperature, and the specific linkage.

Mass spectrometry (MS) is an essential tool for determining the molecular weight and sequence of glycans with high sensitivity. nih.gov For this compound, MS analysis first confirms the compound's mass, corresponding to its composition (C₁₄H₂₇NO₁₁).

Tandem mass spectrometry (MS/MS), particularly with collision-induced dissociation (CID), is used to fragment the molecule in a controlled manner, providing sequence and linkage information. springernature.comucdavis.edu When analyzing glycan alditols, fragmentation typically occurs at the glycosidic bonds, yielding characteristic B and Y ions according to the established nomenclature. The mass difference between the precursor ion and the fragment ions allows for the deduction of the monosaccharide sequence. For this compound, the observation of a Y-ion corresponding to the mass of the galactitol moiety plus the mass of the sodium adduct and a B-ion corresponding to the GlcNAc residue would confirm the sequence. In some cases, cross-ring fragmentation can also occur, providing diagnostic ions that help to pinpoint the linkage position (e.g., 1→3 vs. 1→4 vs. 1→6). nih.gov Derivatization, such as permethylation, can enhance ionization efficiency and promote fragmentation, facilitating a more detailed structural analysis. researchgate.net

Table 2: Predicted Key MS/MS Fragments for [GlcNAc-Galactitol + Na]⁺

Fragment IonPredicted m/zInterpretation
[M+Na]⁺428.15Sodium adduct of the intact molecule
Y₁205.08Galactitol moiety
B₁224.08Oxonium ion of the GlcNAc residue
Cross-ring fragmentsVariableLinkage-specific ions (e.g., ⁰,²A ions)

Note: m/z values are monoisotopic masses. The Y₁ ion mass is calculated as (Mass of Galactitol - Mass of H + Mass of Na). The B₁ ion mass is calculated as (Mass of GlcNAc - Mass of OH).

Infrared (IR) and Circular Dichroism (CD) spectroscopy provide valuable insights into the molecule's conformation and functional groups.

Infrared (IR) Spectroscopy probes the vibrational modes of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of its key functional groups. nih.gov The N-acetyl group gives rise to strong, distinct bands: the Amide I band (around 1640-1650 cm⁻¹), which is primarily C=O stretching, and the Amide II band (around 1540-1550 cm⁻¹), arising from N-H bending and C-N stretching vibrations. leibniz-fli.demdpi.com A broad absorption band in the 3200-3500 cm⁻¹ region corresponds to the O-H stretching of the multiple hydroxyl groups, while bands in the 1000-1150 cm⁻¹ region are due to C-O stretching and C-C vibrations of the carbohydrate backbone. researchgate.netnih.gov

Table 3: Characteristic Infrared Absorption Bands

Functional GroupVibration ModeTypical Wavenumber (cm⁻¹)
Hydroxyl (O-H)Stretching3500 - 3200
Amide (N-H)Stretching~3300
Amide I (C=O)Stretching~1650
Amide II (N-H bend, C-N stretch)Bending/Stretching~1550
Carbohydrate Backbone (C-O)Stretching1150 - 1000

Chromatographic Separation and Purification Strategies

Chromatography is indispensable for the isolation of this compound from complex biological mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the premier technique for separating and purifying glycan alditols. sigmaaldrich.com Due to the high polarity and structural similarity of these compounds, specialized column chemistries are required.

Porous Graphitized Carbon (PGC) Chromatography: PGC columns are highly effective for separating underivatized glycans and their alditols, including structural isomers. nih.govacs.orgmdpi.com Separation is based on a combination of hydrophobic and polar interactions between the analyte and the flat, graphitic surface of the stationary phase. The retention is influenced by the size, shape, and stereochemistry of the molecule, allowing for the resolution of isomers with different linkage positions (e.g., GlcNAc(β1-3)Galactitol from GlcNAc(β1-4)Galactitol). researchgate.net

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This technique is a powerful method for the analysis of native carbohydrates. thermofisher.com At high pH, the hydroxyl groups of the carbohydrate become weakly acidic and deprotonate, allowing them to be separated on a strong anion-exchange column. chromatographyonline.com The separated analytes are then detected electrochemically with high sensitivity using PAD, which eliminates the need for fluorescent labeling. nih.gov HPAEC-PAD is capable of resolving isomers and is widely used for quantitative monosaccharide and oligosaccharide analysis. creative-biolabs.com

In the context of glycomics, this compound is often identified as part of a larger "glycan map" or "profile" from a biological source. This process typically involves the chemical release of O-linked glycans from glycoproteins via reductive β-elimination, which converts the linkage-site N-acetylgalactosamine into N-acetylgalactosaminitol. nih.gov The resulting mixture of glycan alditols is then analyzed, commonly by PGC-LC coupled directly to a mass spectrometer (PGC-LC-MS). nih.gov

In this approach, the complex mixture is first separated by the PGC column. As each compound elutes, it enters the mass spectrometer, which determines its mass-to-charge ratio. A two-dimensional map can be generated, plotting retention time against m/z. This compound would appear as a distinct feature on this map, identified by its specific retention time on the PGC column and its characteristic mass. This allows for its identification and relative quantification within a complex biological sample. nih.govacs.org

X-ray Crystallography and Cryo-Electron Microscopy for Glycoprotein (B1211001) Complexes

The precise three-dimensional arrangement of carbohydrate moieties within glycoproteins is fundamental to their function. X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful techniques for determining the atomic-level structure of macromolecules, including those containing this compound.

Cryo-electron microscopy has emerged as a revolutionary technique in structural biology, particularly for large and flexible glycoprotein complexes that are challenging to crystallize. nih.gov This method allows for the visualization of macromolecules in a near-native, hydrated state. nih.gov For a glycoprotein containing this compound, cryo-EM could provide invaluable information on how this glycan moiety is presented on the protein surface and how it interacts with other molecules. Although cryo-EM was once considered a low-resolution technique, recent technological advancements have enabled the determination of structures at resolutions that rival X-ray crystallography. nih.gov The application of cryo-EM to study proteins with attached glycans, sometimes aided by scaffolding proteins to enhance image contrast for smaller targets, is a rapidly advancing field. nih.gov

Table 1: Comparison of X-ray Crystallography and Cryo-Electron Microscopy for Glycan Analysis

FeatureX-ray CrystallographyCryo-Electron Microscopy
Sample State CrystallineVitreous Ice (near-native)
Resolution Typically 1-3 ÅRoutinely 2-4 Å, approaching atomic
Sample Size Requirement Generally smaller proteins, well-ordered crystalsLarger complexes, heterogeneity tolerated
Key Insights for Glycans Precise bond angles, torsion angles, hydrogen bondingOverall conformation, surface accessibility, flexibility

Glycan Array Technology for Binding Specificity Studies

Understanding the interactions of this compound with glycan-binding proteins (GBPs), such as lectins and antibodies, is crucial for deciphering its biological roles. Glycan array technology is a high-throughput method that allows for the simultaneous screening of a single protein against a large library of immobilized glycans. nih.gov

A typical glycan array consists of a solid support, such as a glass slide, onto which a diverse collection of synthetic or naturally derived glycans are covalently attached. sinica.edu.tw When a fluorescently labeled GBP is incubated on the array, its binding to each glycan can be quantified, providing a detailed profile of its binding specificity. nih.gov

For a compound like this compound, its inclusion on a glycan array would enable researchers to:

Identify novel proteins that specifically recognize this disaccharide.

Characterize the fine specificity of known GBPs, determining how modifications to the core this compound structure affect binding.

Probe the anti-glycan antibody repertoire in biological samples, such as human serum, to investigate immune responses to this motif. sinica.edu.twnih.gov

Comprehensive glycan libraries, containing systematically varied structures, are particularly powerful for dissecting binding determinants. escholarship.org For example, an array featuring this compound alongside its isomers and related structures would allow for a nuanced understanding of a GBP's binding preferences.

Table 2: Representative Data from a Hypothetical Glycan Array Experiment

Immobilized GlycanBinding Signal (Relative Fluorescence Units)Interpretation
This compound 55,000Strong binding to the target glycan.
N-Acetylglucosamine (GlcNAc)5,000Weak binding to a constituent monosaccharide.
Galactose (Gal)4,500Weak binding to a constituent monosaccharide.
Lactose (B1674315) (Gal-Glc)2,000Minimal binding to a related disaccharide.

Development of Chemical and Spectroscopic Calibration Standards

Accurate and reproducible analysis of this compound in complex biological samples relies on the availability of well-characterized chemical and spectroscopic standards. These standards are essential for both qualitative identification and quantitative measurement.

Chemical standards of high purity are necessary for a variety of analytical techniques. In chromatography, for instance, a pure standard of this compound would be used to determine its retention time, enabling its identification in a mixture. In mass spectrometry, the standard provides a reference mass and fragmentation pattern. The availability of such standards is often documented in chemical databases, which provide critical information such as molecular formula, weight, and CAS registry number. nist.gov

Spectroscopic calibration standards are equally important. For nuclear magnetic resonance (NMR) spectroscopy, a standard of this compound would allow for the definitive assignment of proton and carbon signals. In infrared (IR) and other forms of vibrational spectroscopy, the standard provides a reference spectrum corresponding to the molecule's specific vibrational modes. nist.gov The European Southern Observatory provides lists of spectrophotometric standards for astronomical observations, illustrating the importance of well-calibrated standards in scientific measurements. eso.org While not directly related to glycobiology, this underscores the universal need for reliable standards.

The development and dissemination of these standards, often through consortia and national institutes like the National Institute of Standards and Technology (NIST), are vital for ensuring the quality and comparability of research data across different laboratories. nist.gov

Table 3: Essential Data for a this compound Standard

PropertyExample Data (Hypothetical)Importance
Purity (by HPLC) >99%Ensures accurate quantification and avoids interference.
Molecular Formula C₁₄H₂₇NO₁₀Confirms chemical identity.
Exact Mass (MS) 385.1635Used for high-resolution mass spectrometry identification.
¹H NMR Spectrum Reference spectrum with assigned peaksProvides structural confirmation and allows for identification in mixtures.
¹³C NMR Spectrum Reference spectrum with assigned peaksComplements ¹H NMR for structural elucidation.

Glycoengineering and Biotechnological Applications

Metabolic Engineering of Glycan Biosynthesis Pathways in Model Systems

Metabolic engineering aims to modify the biosynthetic pathways of a host organism to produce a desired compound. For the production of glycans containing the Gal-GlcNAc structure, which is the precursor to 2-Acetamido-2-deoxyglucosylgalactitol, model organisms like Escherichia coli and Saccharomyces cerevisiae are frequently engineered.

The core challenge in microbial hosts is the creation of a pathway to synthesize the necessary building blocks and assemble them. The synthesis of LacNAc, for instance, requires the availability of two nucleotide sugar donors: UDP-galactose (UDP-Gal) and UDP-N-acetylglucosamine (UDP-GlcNAc). While E. coli can produce both, dedicated engineering is often required to increase the intracellular pools of these precursors. nih.gov Strategies include:

Enhancing Precursor Supply: Overexpression of genes involved in the synthesis of UDP-GlcNAc and UDP-Gal can boost their availability. In E. coli, engineering a novel pathway for acetyl-CoA, a key metabolite for N-acetylglucosamine synthesis, has been shown to increase the production of acetyl-CoA-derived compounds. nih.gov Similarly, pathways for N-acetylneuraminic acid, which also uses GlcNAc as a precursor, have been successfully engineered in E. coli by introducing heterologous enzymes and removing feedback inhibition. nih.gov

Introducing Heterologous Glycosyltransferases: The host organism must be equipped with the correct glycosyltransferase to link galactose to N-acetylglucosamine. This often involves introducing genes from other organisms, such as humans or other mammals. nih.gov

Pathway Optimization: To improve yields, engineers often knock out competing metabolic pathways that consume the precursors. For example, to increase the production of N-acetylglucosamine, pathways that degrade it can be blocked. nih.gov

In the yeast Saccharomyces cerevisiae, glycoengineering has been used to produce complex N-glycans with galactosylated structures. nih.gov This involves "humanizing" the yeast's native glycosylation pathway. Normally, yeast produces high-mannose type N-glycans. nih.gov To produce complex glycans, the pathway is re-engineered by deleting native yeast enzymes and introducing a series of mammalian enzymes, including N-acetylglucosaminyltransferases (GnTI and GnTII) and a galactosyltransferase (GalT). nih.gov This allows the yeast to build a Man₃GlcNAc₂ core and subsequently add GlcNAc and galactose residues, creating structures like N-acetyllactosamine. nih.govnih.gov The efficiency of these enzymatic steps is a critical factor and can be limited by the expression capacity of the yeast cell for multiple heterologous enzymes. nih.gov

Directed Evolution and Enzyme Engineering for Glycosyltransferases and Glycosidases

The enzymes responsible for creating and modifying glycosidic bonds—glycosyltransferases and glycosidases—are central to glycoengineering. Their efficiency, substrate specificity, and stability are often bottlenecks in synthesis processes. Directed evolution provides a powerful tool to overcome these limitations. youtube.com

Directed evolution involves creating a large library of enzyme variants through random mutagenesis or site-directed mutagenesis, followed by a high-throughput screening process to identify mutants with improved properties. youtube.com This approach has been successfully applied to glycosyltransferases involved in the synthesis of structures related to this compound.

Key Research Findings:

Improving Glycosyltransferase Activity: In one study, a high-throughput screening method was developed to perform directed evolution on a β-1,3-N-acetylglucosaminyltransferase (a type of GnT). nih.govacs.org This enzyme is a rate-limiting step in the production of a human milk oligosaccharide, lacto-N-neotetraose (LNnT), in engineered S. cerevisiae. The screening led to the identification of a mutant enzyme that doubled the production of the target oligosaccharide. nih.govacs.org

Altering Substrate Specificity: N-acetylglucosaminyltransferase I (GnT I) is a key enzyme that initiates the formation of complex N-glycans by transferring a GlcNAc residue to a mannose core. nih.gov The crystal structure of GnT I reveals a specific DxD motif that is crucial for binding the UDP-GlcNAc donor substrate. nih.gov Engineering this and surrounding sites could alter the enzyme's affinity for different donors or acceptors.

Combinatorial Libraries: For mutations that show beneficial effects, combinatorial libraries can be created to explore potentially synergistic combinations, further enhancing enzyme properties. youtube.com

The table below summarizes examples of enzyme engineering targets relevant to the synthesis of N-acetylglucosamine-containing glycans.

Enzyme TargetEngineering GoalModel Organism/SystemOutcomeCitation
β-1,3-N-acetylglucosaminyltransferaseEnhance catalytic activitySaccharomyces cerevisiaeDoubled production of Lacto-N-neotetraose (LNnT) nih.gov, acs.org
N-acetylglucosaminyltransferase I (GnT I)Understand catalytic mechanismRabbit (structure determination)Identification of key catalytic residues (DxD motif) nih.gov
General GlycosyltransferasesImprove thermal stability, activityIn vitro evolution platformsGeneration of enzymes with desired properties youtube.com

Heterologous Expression Systems for Complex Glycan Production

The production of complex glycans and glycoconjugates often requires expressing non-native enzymes in a host organism, a process known as heterologous expression. The choice of the expression system is critical and depends on factors like protein folding, post-translational modifications, cost, and scalability.

Escherichia coli : As a prokaryote, E. coli is a cost-effective and rapidly growing host. It is widely used for producing non-glycosylated proteins. youtube.com However, it lacks the cellular machinery for complex N-glycosylation, making it challenging for producing many glycoproteins. youtube.com Despite this, it can be engineered to produce nucleotide sugar precursors like UDP-GlcNAc and even assemble simple glycans. nih.govnih.gov

Saccharomyces cerevisiae (Yeast) : Yeast is a eukaryotic host that offers a compromise between bacterial and mammalian systems. It can perform post-translational modifications, including glycosylation. nih.gov However, its native glycosylation is of the high-mannose type, which is different from human glycosylation. Significant glycoengineering is required to "humanize" the pathway to produce complex N-glycans containing structures like N-acetyllactosamine. nih.gov

Insect Cells (e.g., Baculovirus Expression System) : Insect cells can produce high levels of recombinant proteins and perform more complex N-glycosylation than yeast. However, the glycosylation patterns can still differ from those in mammals, which may affect the function of the final product. nih.gov

Mammalian Cells (e.g., CHO, HEK293) : Mammalian cell lines are the preferred system for producing therapeutic proteins with human-like glycosylation. They possess the full enzymatic machinery to generate complex, multi-antennary N-glycans. However, cultivation is more expensive and complex compared to microbial systems.

The table below compares different heterologous expression systems for the production of complex glycans.

Expression SystemAdvantagesDisadvantagesRelevance for Glycan Production
E. coli Fast growth, low cost, high yield of proteinLacks post-translational modification machinery (glycosylation)Suitable for producing precursor molecules and enzymes for in vitro synthesis
Yeast (S. cerevisiae) Eukaryotic, capable of glycosylation, well-characterized geneticsNative glycosylation is high-mannose type; requires extensive engineering for complex glycansA common target for metabolic engineering to produce human-like glycans
Insect Cells High protein expression, more complex glycosylation than yeastGlycosylation differs from mammals, potential for immunogenicityUsed for producing some complex glycoproteins
Mammalian Cells Produces human-like glycosylation patternsSlow growth, high cost, complex culture conditionsGold standard for therapeutic glycoproteins with complex glycans

Enzymatic Synthesis of Glycoconjugates using Glycosidases and Glycosyltransferases

Beyond cell-based production, in vitro enzymatic synthesis offers a highly controlled method for creating specific glycoconjugates. This approach uses isolated and purified enzymes to build oligosaccharides step-by-step.

The synthesis of a structure like this compound or its parent disaccharide involves the use of specific glycosyltransferases. For instance, a β-1,3-galactosyltransferase can be used to transfer galactose from a UDP-Gal donor to a GlcNAc acceptor, forming the Gal-β1→3GlcNAc linkage. nih.gov Similarly, a β-1,4-galactosyltransferase creates the Gal-β1→4GlcNAc isomer (N-acetyllactosamine). nih.gov

An N-acetylglucosaminyltransferase found in human serum demonstrates the ability to transfer a GlcNAc residue from UDP-GlcNAc to the terminal galactose of a disaccharide. nih.gov This enzyme preferentially acts on acceptors with a Gal-β1→4 linkage and can add a GlcNAc in a β1→3 linkage to that terminal galactose, forming a branched structure. nih.gov The specificity of such enzymes is high; for example, the presence of fucose or sialic acid on the acceptor molecule can inhibit the enzyme's activity. nih.gov

The final step to produce this compound from its corresponding disaccharide would involve the chemical reduction of the reducing-end glucose to glucitol, or in this case, the reduction of the galactose moiety to galactitol if the linkage was reversed. The structure of 2-acetamido-2-deoxy-3-O-β-d-galactopyranosyl-d-glucose dihydrate, a closely related compound, has been characterized, confirming the feasibility of such structures. nih.gov

Applications in Biomaterial Development and Glycomimetics

While direct applications of the specific compound this compound in biomaterials are not extensively documented, the functional roles of its components, N-acetylglucosamine and galactose, are well-established and provide a basis for its potential use.

Biomaterials: N-acetylglucosamine is a fundamental building block of several essential biopolymers. It is the monomer unit of chitin (B13524), the primary structural component of fungal cell walls and arthropod exoskeletons. mdpi.com In bacteria, alternating units of GlcNAc and N-acetylmuramic acid form peptidoglycan, the structural backbone of the cell wall. nih.govmdpi.com The inherent biocompatibility and structural properties of GlcNAc-based polymers make them attractive for developing biomaterials for applications like wound healing, tissue engineering, and drug delivery.

Glycomimetics: Glycomimetics are molecules designed to mimic the structure and function of natural carbohydrates. They are often developed to interfere with the biological processes that involve carbohydrate recognition, such as pathogen adhesion, cell-cell communication, and immune responses. The N-acetyllactosamine (LacNAc) structure is a common terminal motif on complex N-glycans and is recognized by a class of carbohydrate-binding proteins called galectins. mdpi.com For example, galectin-3 recognizes terminal LacNAc residues. biorxiv.org By designing molecules that mimic this structure, it is possible to create inhibitors of galectin-3, which is implicated in cancer progression and inflammation. Therefore, a compound like this compound could serve as a scaffold for developing glycomimetics targeting galectins or other LacNAc-binding proteins.

Carbohydrate-Based Probes and Research Tools for Glycobiology

Carbohydrate-based probes are indispensable tools for studying the complex world of glycobiology. These probes are often synthetic carbohydrates modified with reporter tags (like fluorescent dyes or biotin) or with functional groups that can capture interacting molecules (like photo-crosslinkers). nih.gov

The synthesis of such probes often relies on chemoenzymatic methods. For example, glycans containing terminal galactose or N-acetylgalactosamine can be modified to create probes for imaging or for delivering therapeutic agents. nih.gov A common strategy involves oxidizing the C6-hydroxyl group of a terminal galactose to an aldehyde, which can then be coupled to a biotin-containing molecule. mdpi.com This approach has been used to create biotinylated N-acetyllactosamine-based oligosaccharides to study their interaction with human galectin-3. mdpi.com

Another powerful technique involves incorporating photo-crosslinking groups, such as diazirines or benzophenones, into a carbohydrate structure. nih.gov When exposed to UV light, these groups form a covalent bond with nearby molecules, allowing researchers to capture and identify transient carbohydrate-protein interactions. nih.gov A probe based on this compound could be synthesized by attaching such a functional group, enabling the identification of proteins that specifically bind to this structure within a complex biological sample. The synthesis of sulfated and sialylated N-glycan probes for use in glycan microarrays further demonstrates the modularity and power of this approach for dissecting glycan-protein interactions. acs.org

Future Research Directions and Challenges

Unraveling Novel Biosynthetic Pathways of Acetamido-Galactitol Glycans

The biosynthesis of glycans is a complex, non-template-driven process orchestrated by a series of glycosyltransferases and glycosidases. whiterose.ac.uk The synthesis of N-linked glycans, for instance, initiates on the lipid precursor dolichol phosphate (B84403) on the endoplasmic reticulum membrane and undergoes extensive processing and diversification in the Golgi apparatus. nih.govresearchgate.net This intricate pathway involves the sequential addition of monosaccharides, including N-acetylglucosamine (GlcNAc), by specific enzymes. rsc.org The biosynthesis of O-linked glycans also involves a series of glycosyltransferases that build complex structures on serine or threonine residues of proteins. researchgate.net

A key challenge lies in identifying and characterizing the specific enzymes responsible for the synthesis of acetamido-galactitol-containing glycans. While the general pathways for N-acetylglucosamine and N-acetylgalactosamine incorporation are understood, the reduction of the galactose moiety to galactitol presents a unique biochemical question. Future research must focus on discovering the reductase or equivalent enzymatic machinery capable of this modification and understanding its regulation and substrate specificity. The identification of novel biosynthetic pathways will be crucial for understanding the biological contexts in which these specific glycans are produced.

Advancements in Chemoenzymatic Synthesis of Complex Oligosaccharides

The structural complexity and heterogeneity of glycans pose significant challenges to their chemical synthesis. Chemoenzymatic synthesis has emerged as a powerful alternative, combining the flexibility of chemical synthesis with the high stereoselectivity and regioselectivity of enzymatic reactions. researchgate.netresearchgate.netnih.gov This approach has been successfully used to synthesize a variety of complex N- and O-glycans. researchgate.net One-pot multienzyme (OPME) strategies have further streamlined the synthesis of complex oligosaccharides by allowing for sequential reactions without the need for intermediate purification steps. acs.orgnih.gov

Future advancements in this area will depend on the discovery and engineering of novel glycosyltransferases with broader substrate specificities or tailored activities. nih.gov For the synthesis of oligosaccharides containing 2-acetamido-2-deoxyglucosylgalactitol, a key step would be the development of an efficient enzymatic or chemical method to introduce the galactitol moiety. Furthermore, the integration of automated synthesis platforms could significantly accelerate the production of complex glycan libraries for functional studies. nih.gov

High-Throughput Screening for Glycan-Modulating Agents

High-throughput screening (HTS) methodologies are essential for the discovery of small molecules and other agents that can modulate the structure and function of glycans. These agents could serve as valuable tools for studying glycan biology and as potential therapeutic leads. Glycan arrays, where a diverse library of glycans is immobilized on a surface, are a powerful tool for screening protein-glycan interactions and identifying inhibitors. nih.gov Lectin microarrays can also be used for rapid screening of glycosylation patterns. nih.govacs.org

A significant challenge is the development of robust and sensitive HTS assays specifically for acetamido-galactitol glycans. This will require the synthesis of sufficient quantities of these specific glycans for array fabrication or as substrates in solution-based assays. Furthermore, the development of cell-based HTS assays will be crucial for identifying compounds that modulate the biosynthesis or cellular functions of these glycans in a physiological context. Microchip-based electrophoresis and other high-throughput analytical techniques will also play a vital role in analyzing the outcomes of these screens. nih.gov

Development of Advanced Analytical Platforms for Glycanomics

The detailed structural characterization of complex glycans is a formidable analytical challenge. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the cornerstone techniques in glycan analysis. jcggdb.jpsigmaaldrich.com Modern MS techniques, such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), coupled with fragmentation methods like collision-induced dissociation (CID) and electron transfer dissociation (ETD), provide detailed information on glycan composition, sequence, and linkage. creative-proteomics.comthermofisher.com Ion mobility-mass spectrometry (IM-MS) has emerged as a powerful tool for separating isomeric glycans and determining fine structural details, such as O-acetylation patterns. nih.gov

NMR spectroscopy offers a unique ability to determine the primary structure of glycans, including the anomeric configuration and linkage positions, at atomic resolution. acs.orgnih.govnih.govcreative-biolabs.com Recent advancements in NMR, such as cryoprobe technology and higher field strengths, have significantly improved sensitivity. acs.orgnih.govnih.gov

Future developments will likely focus on integrating multiple analytical platforms to provide a more comprehensive picture of the glycome. nih.gov The development of new derivatization strategies and analytical software will be crucial for improving the sensitivity and throughput of glycan analysis. researchgate.netacs.org For this compound-containing glycans, specific fragmentation pathways in MS and unique NMR spectral signatures will need to be established for their unambiguous identification in complex biological samples.

Exploring the Role of Acetamido-Galactitol Glycans in Non-Mammalian Biological Systems

While much of glycobiology research has focused on mammalian systems, glycans containing N-acetylated sugars play critical roles in a wide range of non-mammalian organisms. In bacteria, N-acetylglucosamine is a key component of the peptidoglycan cell wall. mdpi.comnih.govwikipedia.org The release of GlcNAc during bacterial growth can act as a signaling molecule, regulating virulence factors and biofilm formation. nih.gov In fungi, chitin (B13524), a polymer of GlcNAc, is a major component of the cell wall, and GlcNAc itself can induce morphological switches and virulence gene expression in pathogenic fungi like Candida albicans. nih.govnih.govvirascience.com

The presence and function of acetamido-galactitol glycans in these non-mammalian systems are largely unexplored. Future research should aim to identify organisms that synthesize these specific structures and to elucidate their biological roles. This could involve glycomic profiling of various bacteria, fungi, and plants, followed by genetic and biochemical studies to understand the function of these glycans in processes such as cell-cell communication, host-pathogen interactions, and environmental adaptation.

Integration of Computational Glycobiology for Predictive Modeling

Computational modeling has become an indispensable tool in glycobiology, helping to overcome the challenges posed by the complexity and flexibility of glycan structures. acs.org Molecular dynamics (MD) simulations can provide insights into the conformational dynamics of oligosaccharides and their interactions with proteins. nih.govjst.go.jpoup.comtandfonline.comoup.com Computational models of glycan biosynthesis are also being developed to predict glycan profiles based on the expression levels of glycosyltransferases. whiterose.ac.ukresearchgate.netnih.govnih.gov

Machine learning and deep learning approaches are showing great promise in predicting protein-glycan interactions. nih.govrsc.orgbiorxiv.orgnih.govwikipedia.org Models like GlyNet can predict the binding affinity of a given glycan to a large panel of proteins. nih.govnih.gov

For this compound-containing glycans, computational approaches will be vital for predicting their three-dimensional structures and dynamic behavior. Predictive modeling can also guide the design of synthetic targets and help to formulate hypotheses about their potential binding partners and biological functions. The integration of experimental data from glycan arrays and other high-throughput methods with computational models will be a powerful strategy for advancing our understanding of these complex molecules.

Q & A

Q. Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₄H₂₇NO₁₀, [M+H]⁺ = 370.1708) with <5 ppm error .
  • ¹H/¹³C NMR : Assign signals using 2D experiments (HSQC, HMBC). For instance, the anomeric proton (δ 4.5–5.5 ppm) correlates with the glycosidic oxygen in HMBC .
  • IR Spectroscopy : Identify acetamido groups via N-H stretches (~3300 cm⁻¹) and C=O bands (~1650 cm⁻¹) .

Advanced: How does this compound serve as a substrate analog in glycosyltransferase studies?

Methodological Answer :
This compound mimics natural substrates (e.g., UDP-GlcNAc) but lacks a hydrolyzable phosphate group, enabling mechanistic studies:

  • Enzyme Kinetics : Measure KmK_m and kcatk_{cat} using stopped-flow assays. Competitive inhibition by the analog reveals binding affinity .
  • Crystallographic Trapping : Co-crystallize glycosyltransferases with the analog to capture transition-state intermediates, as done for 2-Acetamido-2-deoxy-D-glucono-1,5-lactone .
  • Isotope Labeling : Incorporate ¹⁸O into the glycosidic bond to track enzymatic cleavage via mass shifts .

Q. Methodological Answer :

  • Directed Evolution : Engineer glycosyltransferases for improved catalytic efficiency using error-prone PCR and high-throughput screening .
  • Solvent Engineering : Optimize co-solvent systems (e.g., 20% DMSO) to enhance substrate solubility without denaturing enzymes .
  • Immobilization : Use silica- or chitosan-supported enzymes to enable recycling and stabilize tertiary structures .

Basic: How can researchers validate the purity of synthesized this compound?

Q. Methodological Answer :

  • HPLC : Use a hydrophilic interaction liquid chromatography (HILIC) column with evaporative light scattering detection (ELSD). Retention time consistency (±0.1 min) indicates purity .
  • TLC : Compare RfR_f values against a co-spotted standard under 3:1 EtOAc/MeOH .
  • Elemental Analysis : Match experimental C/H/N ratios to theoretical values (e.g., C: 45.52%, H: 7.31%, N: 3.79% for C₁₄H₂₇NO₁₀) .

Advanced: What computational tools are critical for modeling glycosidic bond conformations in this compound?

Q. Methodological Answer :

  • Molecular Dynamics (MD) : Simulate glycosidic linkage flexibility (e.g., ψ/φ angles) in GROMACS with CHARMM36 force field .
  • Docking Studies : Predict binding modes in glycosyltransferase active sites using AutoDock Vina .
  • QM/MM Calculations : Combine Gaussian09 (DFT) and AMBER for transition-state analysis of enzymatic reactions .

Basic: What are the key stability considerations for storing this compound?

Q. Methodological Answer :

  • Temperature : Store at –20°C in anhydrous conditions to prevent hydrolysis of the acetamido group .
  • pH Control : Maintain neutral buffers (pH 6.8–7.4) during experiments, as acidic/basic conditions degrade glycosidic bonds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.